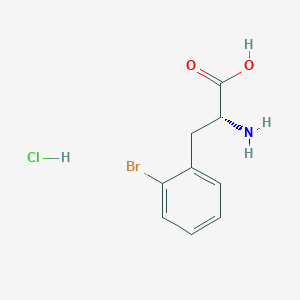

(2R)-2-amino-3-(2-bromophenyl)propanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2R)-2-amino-3-(2-bromophenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an amino group and a bromophenyl group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(2-bromophenyl)propanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as 2-bromobenzaldehyde.

Formation of the Intermediate: The precursor undergoes a series of reactions, including condensation with glycine, to form the intermediate compound.

Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of (2R)-2-amino-3-(2-bromophenyl)propanoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

Catalysis: Using catalysts to enhance reaction rates.

Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(2-bromophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.

Condensation Reactions: The compound can participate in condensation reactions to form peptide bonds or other linkages.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different amino acid analogs.

Scientific Research Applications

(2R)-2-amino-3-(2-bromophenyl)propanoic acid hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies related to enzyme interactions and protein synthesis.

Industrial Applications: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(2-bromophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- (2R)-2-amino-3-(2-chlorophenyl)propanoic acid hydrochloride

- (2R)-2-amino-3-(2-fluorophenyl)propanoic acid hydrochloride

- (2R)-2-amino-3-(2-iodophenyl)propanoic acid hydrochloride

Uniqueness

The uniqueness of (2R)-2-amino-3-(2-bromophenyl)propanoic acid hydrochloride lies in its specific bromophenyl group, which imparts distinct reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs. This makes it particularly valuable in certain synthetic and medicinal applications.

Biological Activity

(2R)-2-amino-3-(2-bromophenyl)propanoic acid hydrochloride, also known by its CAS number 267225-27-4, is a brominated derivative of phenylalanine. This compound has garnered attention in the fields of medicinal chemistry and biochemical research due to its potential biological activities and applications.

- Molecular Formula : C9H10BrNO2·HCl

- Molecular Weight : 244.085 g/mol

- CAS Number : 267225-27-4

As a derivative of phenylalanine, this compound is believed to interact with biological systems similarly to phenylalanine. Its mechanism of action may involve modulation of neurotransmitter pathways, particularly influencing the synthesis and release of catecholamines and serotonin, which are critical in various physiological processes.

Biochemical Pathways

The compound is studied for its influence on several biochemical pathways:

- Neurotransmitter Modulation : It may enhance the levels of neurotransmitters, thereby affecting mood and cognitive functions.

- Hormonal Regulation : Similar to other phenylalanine derivatives, it could play a role in the secretion of anabolic hormones and energy metabolism during physical exertion.

In Vitro Studies

Research has demonstrated that this compound exhibits several biological activities:

- Antioxidant Activity : It has shown potential in reducing oxidative stress by scavenging free radicals.

- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Neuroprotective Properties : Preliminary studies suggest it could protect neuronal cells from damage caused by neurotoxins.

Case Studies

Several studies have investigated the biological activities of this compound:

- Study on Neuroprotection : A study published in the Journal of Medicinal Chemistry indicated that derivatives similar to this compound could protect neuronal cells from apoptosis induced by oxidative stress .

- Inflammation Modulation : Research conducted at the University of Nottingham explored the anti-inflammatory effects of similar compounds, showing that they could significantly reduce cytokine production in vitro .

Applications in Research and Medicine

The compound is primarily utilized as a building block in organic synthesis and drug development. Its unique properties allow it to serve as a precursor for more complex molecules with potential therapeutic applications.

Table: Comparison with Similar Compounds

| Compound Name | Bromine Position | Biological Activity |

|---|---|---|

| (2R)-2-amino-3-(2-bromophenyl)propanoic acid | Ortho | Neuroprotective, Antioxidant |

| (2R)-2-amino-3-(3-bromophenyl)propanoic acid | Meta | Anti-inflammatory |

| (2R)-2-amino-3-(4-bromophenyl)propanoic acid | Para | Modulates neurotransmitters |

Safety and Toxicity

Safety assessments indicate that this compound has a low toxicity profile when used appropriately in laboratory settings. However, further studies are necessary to fully understand its safety in clinical applications.

Properties

Molecular Formula |

C9H11BrClNO2 |

|---|---|

Molecular Weight |

280.54 g/mol |

IUPAC Name |

(2R)-2-amino-3-(2-bromophenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C9H10BrNO2.ClH/c10-7-4-2-1-3-6(7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 |

InChI Key |

BJVZGHXWILEJDD-DDWIOCJRSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)Br.Cl |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)Br.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.